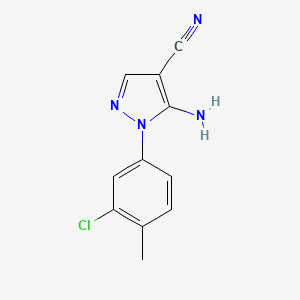
1-(chloromethyl)cycloheptane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)cycloheptane-1-carbonitrile is a versatile organic compound with the molecular formula C9H14ClN and a molecular weight of 171.7 g/mol. This compound has garnered significant attention in scientific research and industrial applications due to its unique physical and chemical properties.
Preparation Methods
The synthesis of 1-(chloromethyl)cycloheptane-1-carbonitrile typically involves the chloromethylation of cycloheptane-1-carbonitrile. The reaction conditions often include the use of formaldehyde and hydrochloric acid as reagents, with a catalyst such as zinc chloride to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Chloromethyl)cycloheptane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Chloromethyl)cycloheptane-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)cycloheptane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The chloromethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects.
Comparison with Similar Compounds
1-(Chloromethyl)cycloheptane-1-carbonitrile can be compared with other similar compounds, such as:
1-(Bromomethyl)cycloheptane-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
1-(Chloromethyl)cyclohexane-1-carbonitrile: Similar structure but with a six-membered ring instead of a seven-membered ring.
1-(Chloromethyl)cyclooctane-1-carbonitrile: Similar structure but with an eight-membered ring instead of a seven-membered ring.
The uniqueness of this compound lies in its specific ring size and the presence of both chloromethyl and nitrile functional groups, which confer distinct reactivity and properties.
Properties
CAS No. |
112905-99-4 |
|---|---|
Molecular Formula |
C9H14ClN |
Molecular Weight |
171.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



